Pemaglitazar
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Overview
Description
Pemaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, known for its hypoglycemic activity . It is a small molecule with the chemical formula C18H17F3O3S and a molecular weight of 370.39 g/mol . This compound has been studied for its potential in managing type 2 diabetes and related metabolic disorders due to its ability to modulate glucose and lipid metabolism .
Preparation Methods
The synthesis of Pemaglitazar involves several steps, including the preparation of intermediates and their subsequent reactions to form the final compound. One common method involves the reaction of specific starting materials under controlled conditions to achieve the desired product. For example, the mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pemaglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Pemaglitazar has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of PPAR activation and its effects on metabolic pathways . In biology, this compound is used to investigate the role of PPARs in regulating gene expression and cellular functions . In medicine, it has been explored as a potential therapeutic agent for managing type 2 diabetes and related metabolic disorders . Additionally, this compound has industrial applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
Pemaglitazar exerts its effects by activating PPAR alpha and gamma receptors. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism . Activation of PPAR alpha leads to increased fatty acid oxidation and decreased triglyceride levels, while activation of PPAR gamma enhances insulin sensitivity and glucose uptake in adipose tissue and muscle . The combined activation of both receptors results in improved metabolic control and reduced risk of cardiovascular complications .
Comparison with Similar Compounds
Pemaglitazar is similar to other PPAR agonists, such as pioglitazone and saroglitazar . it is unique in its dual activation of both PPAR alpha and gamma receptors, which provides a broader range of metabolic benefits . Pioglitazone primarily activates PPAR gamma, while saroglitazar activates both PPAR alpha and gamma but with different affinities . This dual activation makes this compound a promising candidate for managing complex metabolic disorders that involve dysregulation of both glucose and lipid metabolism .
Properties
CAS No. |
496050-39-6 |
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Molecular Formula |
C18H17F3O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
YDTVNTDYQGJBOX-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1SCC[C@@H](C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
SMILES |
CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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